Clortermine hydrochloride
Overview
Description
Clortermine hydrochloride, also known as 1-(2-chlorophenyl)-2-methylpropan-2-amine, is an anorectic drug belonging to the amphetamine class. It was developed by Ciba in the 1960s and is primarily known for its appetite suppressant properties. This compound is the 2-chloro analogue of phentermine and the 2-chloro positional isomer of chlorphentermine .
Mechanism of Action
Target of Action
Clortermine hydrochloride, also known as Voranil, is a non-amphetamine anorexigenic agent . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . The primary targets of Clortermine are likely to be the serotonin and/or norepinephrine receptors .
Mode of Action
It is suggested that clortermine may act as a serotonin and/or norepinephrine releasing agent . This means that it likely increases the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of their respective receptors.
Biochemical Pathways
Given its potential role as a serotonin and/or norepinephrine releasing agent , it can be inferred that it may affect the biochemical pathways involving these neurotransmitters. This could lead to downstream effects such as appetite suppression, which is consistent with its use as an anorexigenic agent .
Result of Action
The molecular and cellular effects of Clortermine’s action are likely related to its potential role as a serotonin and/or norepinephrine releasing agent . By increasing the levels of these neurotransmitters, Clortermine could stimulate their respective receptors, leading to effects such as appetite suppression .
Action Environment
Several factors such as age, strain, species variation, pregnancy, physical state and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . These factors could also influence the action, efficacy, and stability of Clortermine.
Biochemical Analysis
Biochemical Properties
The compound may act as a serotonin and/or norepinephrine releasing agent . This suggests that Clortermine hydrochloride could interact with enzymes, proteins, and other biomolecules involved in the serotonin and norepinephrine pathways .
Cellular Effects
Given its potential role as a serotonin and/or norepinephrine releasing agent , it could influence cell function by modulating these neurotransmitter systems. This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may act as a serotonin and/or norepinephrine releasing agent . This implies that it could bind to and interact with biomolecules involved in these neurotransmitter systems, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clortermine hydrochloride typically involves the chlorination of phenylpropan-2-amine derivatives. The process begins with the preparation of 2-chlorophenylacetone, which is then subjected to reductive amination using methylamine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized from suitable solvents to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Clortermine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed:
Oxidation: Formation of 2-chlorophenylacetone and 2-chlorobenzoic acid.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of amphetamine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter release and uptake, particularly serotonin and norepinephrine.
Medicine: Explored for its potential use in the treatment of obesity and related metabolic disorders.
Industry: Utilized in the development of appetite suppressant formulations and related pharmaceutical products
Comparison with Similar Compounds
Phentermine: A well-known appetite suppressant with a similar structure but without the chlorine substitution.
Chlorphentermine: The 2-chloro positional isomer of clortermine hydrochloride.
Cericlamine: Another compound with serotonin and norepinephrine releasing properties
Uniqueness of this compound: this compound is unique due to its specific chlorine substitution, which alters its pharmacological profile. Unlike phentermine, this compound has a lower potential for abuse and does not significantly affect dopamine levels. This makes it a safer alternative for appetite suppression .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJECIHYZJXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146128 | |
Record name | Clortermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-72-7 | |
Record name | Clortermine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clortermine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clortermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLORTERMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Clortermine hydrochloride as an appetite suppressant?
A1: While the provided research papers don't delve into the specific molecular interactions of this compound, they indicate that it belongs to the class of sympathomimetic amines. [] These compounds typically exert their effects by mimicking the actions of the sympathetic nervous system. [] Although the precise mechanism isn't detailed, it can be inferred that this compound likely influences neurotransmitter systems involved in appetite regulation, such as those related to norepinephrine, dopamine, or serotonin, similar to other anorexiants. [] Further research is needed to elucidate the specific molecular targets and downstream effects of this compound.
Q2: Are there any notable differences between this compound and other anorexiants in terms of their chemical structure or properties?
A2: Yes, one study highlights that unlike this compound and fenfluramine hydrochloride, which belong to the phenethylamine class, mazindol is not a phenethylamine derivative. [] This difference in chemical structure might contribute to variations in their pharmacological profiles, including their specific mechanisms of action, duration of effects, and potential side effect profiles. Additionally, fenfluramine hydrochloride exhibits a unique characteristic of inducing both anorexia and central nervous system depression, distinguishing it from this compound and mazindol. []
Q3: What is the recommended duration for this compound treatment?
A3: The research emphasizes that this compound, like other anorexiants, should only be used for short-term treatment of obesity. [, ] The specific duration of treatment should be determined by a healthcare professional and tailored to individual patient needs and responses.
Q4: Is this compound associated with any adverse effects?
A4: While this Q&A focuses on the scientific aspects of this compound, it's important to acknowledge that the provided research mentions some potential adverse effects. One study reports insomnia, dry mouth, palpitations, and tachycardia in a small percentage of patients taking the drug. [] For a comprehensive understanding of potential side effects, contraindications, and risks associated with this compound, consulting a healthcare professional and referring to the most up-to-date prescribing information is crucial.
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